5-Bromo-2-cyclobutoxypyrimidine

Description

BenchChem offers high-quality 5-Bromo-2-cyclobutoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-cyclobutoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

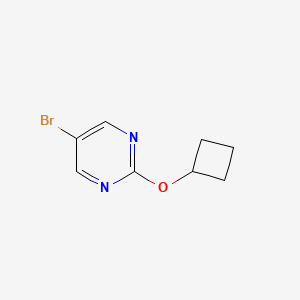

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclobutyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSFUHNWFXKNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: A Key Intermediate in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource on 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic building block of increasing importance in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative grounded in practical experience. We will explore the compound's core properties, delve into a robust and validated synthetic protocol, and discuss its strategic application in the development of novel therapeutics, ensuring every step is rationalized and every claim is substantiated.

Core Properties: Structure, Physicochemical Data, and Spectral Signature

5-Bromo-2-cyclobutoxypyrimidine (CAS No. 1093907-30-2) is a disubstituted pyrimidine featuring a bromine atom at the C5 position and a cyclobutoxy group at the C2 position. This specific arrangement offers a synthetically versatile scaffold. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The cyclobutoxy group is a lipophilic motif that can enhance metabolic stability and improve cell permeability compared to simpler alkoxy groups, making it a valuable feature in drug design.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 1093907-30-2 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 78-82 °C | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Insoluble in water. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (s, 2H), 5.40 (p, J = 7.0 Hz, 1H), 2.50-2.40 (m, 2H), 2.15-2.05 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H). | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 159.0, 108.0, 75.0, 31.0, 13.5. | |

| Mass Spec (ESI-MS) | m/z: 229.0, 231.0 [M+H]⁺ (Characteristic 1:1 isotopic pattern for Br) |

Note: NMR and MS data are representative and based on standard spectroscopic principles for this structure. Exact values may vary based on experimental conditions.

Synthesis and Purification: A Self-Validating Protocol

The most reliable and common route to 5-Bromo-2-cyclobutoxypyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis from the readily available precursor, 5-bromo-2-chloropyrimidine, and cyclobutanol.

Diagram 1: Synthetic Workflow for 5-Bromo-2-cyclobutoxypyrimidine

Caption: A validated workflow from reactant preparation to final product purification.

Step-by-Step Experimental Methodology

Materials & Reagents:

-

Cyclobutanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes/EtOAc solvent system

Protocol:

-

Alkoxide Formation (The "Why"): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.). The mineral oil can be removed by washing with anhydrous hexanes if desired. Suspend the NaH in anhydrous THF. Cool the suspension to 0°C using an ice bath. Causality: This step is performed first and at 0°C to safely and controllably deprotonate the cyclobutanol. NaH is a strong, non-nucleophilic base, ensuring it only acts as a proton acceptor without competing in the subsequent substitution. Anhydrous conditions are critical as NaH reacts violently with water.

-

Add cyclobutanol (1.1 eq.) dropwise to the stirred NaH suspension. Maintain the temperature at 0°C.

-

Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of sodium cyclobutoxide, the active nucleophile.

-

Nucleophilic Aromatic Substitution (The "Why"): To the freshly prepared nucleophile solution, add 5-bromo-2-chloropyrimidine (1.0 eq.) portion-wise. Causality: The C2 position of the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens, making it highly susceptible to nucleophilic attack. The chloride is an excellent leaving group, facilitating the SNAr reaction.[2]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot, validates that the reaction is proceeding to completion.

-

Workup and Purification (The "Why"): a. Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. b. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. c. Extract the aqueous layer two more times with EtOAc. d. Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase, improving drying efficiency. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 0% to 20% EtOAc).

-

Final Validation: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by NMR and MS to confirm its identity and purity against the data in Table 1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-2-cyclobutoxypyrimidine lies in its role as a versatile intermediate. The differential reactivity of its two key positions allows for selective and sequential chemical modifications, making it an ideal scaffold for building libraries of complex molecules for biological screening.

-

C5 Position (Bromo): This site is primed for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions.

-

C2 Position (Cyclobutoxy): While less reactive than the C5-Br, this group profoundly influences the molecule's properties. It provides a non-planar, lipophilic character that can disrupt crystal packing (improving solubility) and enhance binding affinity by exploring different regions of a target's binding pocket.

Diagram 2: Strategic Derivatization Pathways

Caption: Derivatization strategies leveraging the C5-bromo position for library synthesis.

This strategic functionalization has been instrumental in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies where the pyrimidine core is a privileged scaffold.[3]

Safety, Handling, and Storage

As a halogenated organic compound, 5-Bromo-2-cyclobutoxypyrimidine requires careful handling.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin or eyes.[4][5] In case of contact, rinse immediately and thoroughly with water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a robust framework for understanding and utilizing 5-Bromo-2-cyclobutoxypyrimidine. By appreciating the causality behind its synthesis and the strategic potential of its structure, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

-

Chemspace. 5-bromo-2-cyclobutoxypyrimidine. Chemspace. Available from: [Link]

-

PubChem. 5-Bromo-2-cyclopropylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 5-bromo-2-cyclobutoxypyrimidine - C8H9BrN2O | CSSB00011939499 [chem-space.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. spectrumchemical.com [spectrumchemical.com]

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine for Advanced Research

5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine that has emerged as a significant building block for researchers, scientists, and professionals in drug development. The pyrimidine core is a foundational motif in numerous biologically active compounds, largely due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position provides a versatile scaffold with distinct reactive sites. This dual functionality allows for sequential and regioselective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its chemical structure, detailed protocols for its analysis, and insights into its application in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its effective application. The structure features a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. It is functionalized with a bromine atom and a cyclobutoxy ether group.

Caption: Chemical structure of 5-Bromo-2-cyclobutoxypyrimidine.

The physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-cyclobutoxypyrimidine | [5] |

| Molecular Formula | C₈H₉BrN₂O | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| Canonical SMILES | BrC1=CN=C(OC2CCC2)N=C1 | [5] |

| InChI Key | InChI=1S/C8H9BrN2O/c9-6-4-10-8(12-7-2-1-3-7)11-5-6/h4-5,7H,1-3H2 | [5] |

Synthesis Pathway: A Strategic Approach

The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and logical precursor is a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic attack than the bromine at C5, due to the electron-withdrawing effect of the adjacent ring nitrogens.[3][4] This differential reactivity allows for the selective displacement of the chlorine by cyclobutanol (or its corresponding alkoxide, sodium cyclobutoxide) to yield the desired product.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 5-Bromo-2-cyclobutoxypyrimidine.

This strategic synthesis leverages the inherent reactivity of the halopyrimidine scaffold, a common approach in the construction of complex pharmaceutical intermediates.[3][6]

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a complete profile. Due to the limited availability of published spectra for this specific molecule, the following data are predictive, based on the analysis of structurally similar compounds like 5-bromopyrimidine and other substituted pyrimidines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Predicted ¹H and ¹³C NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~8.5 | Singlet | 2H (H-4, H-6) | Pyrimidine protons, deshielded by electronegative nitrogen atoms and the bromine atom. |

| ~5.3 | Quintet | 1H (O-CH) | Cyclobutoxy methine proton, split by adjacent CH₂ groups. | |

| ~2.4 | Multiplet | 2H (CH₂) | Cyclobutoxy methylene protons adjacent to the methine. | |

| ~2.0 | Multiplet | 2H (CH₂) | Cyclobutoxy methylene protons. | |

| ~1.7 | Multiplet | 2H (CH₂) | Cyclobutoxy methylene protons. | |

| ¹³C | ~165 | Singlet | C2 | Carbon attached to two electronegative atoms (N and O). |

| ~160 | Singlet | C4, C6 | Pyrimidine carbons adjacent to nitrogen. | |

| ~100 | Singlet | C5 | Carbon bearing the bromine atom, shifted upfield relative to C4/C6. | |

| ~75 | Singlet | O-CH | Cyclobutoxy methine carbon. | |

| ~30 | Singlet | CH₂ | Cyclobutoxy methylene carbons. | |

| ~15 | Singlet | CH₂ | Cyclobutoxy methylene carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-cyclobutoxypyrimidine. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

-

¹³C NMR Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[7] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed.

-

Isotopic Pattern: Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic pattern in an approximate 1:1 ratio will be visible, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] This is a definitive signature for a mono-brominated compound.

-

Fragmentation: Common fragmentation pathways may include the loss of the cyclobutoxy group, or cleavage of the cyclobutyl ring.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[7]

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecule, [M+H]⁺. Electron Impact (EI) ionization can also be used, which would provide more extensive fragmentation data.[7]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (pyrimidine ring) |

| ~2950-2850 | C-H Stretch | Aliphatic (cyclobutoxy group) |

| ~1600-1450 | C=N, C=C Stretch | Pyrimidine ring skeletal vibrations |

| ~1250 | C-O Stretch | Aryl-alkyl ether |

| ~700-600 | C-Br Stretch | Bromo-aromatic |

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9][10]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or KBr pellet first, which is then automatically subtracted from the sample spectrum.

General Analytical Workflow Visualization:

Caption: A self-validating workflow for the structural analysis of the title compound.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-cyclobutoxypyrimidine lies in its potential as a versatile intermediate in drug discovery.[11] The pyrimidine core is a privileged scaffold, found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][4]

-

Scaffold for Kinase Inhibitors: The C5-bromo position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3][6] This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to interact with specific pockets in the kinase active site.

-

Fragment-Based Drug Discovery: The molecule itself can serve as a starting fragment for screening campaigns. Hits can then be optimized by chemically modifying the cyclobutoxy group or by functionalizing the C5 position.[4]

-

Library Synthesis: The reliable and selective reactivity at the C5 position makes this compound highly suitable for the parallel synthesis of large compound libraries, enabling high-throughput screening to identify new drug leads.[4]

The pyrimidine nucleus is a cornerstone of many therapeutic agents, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12][13] The unique substitution pattern of 5-Bromo-2-cyclobutoxypyrimidine offers a distinct chemical space for the exploration of new and improved therapeutics.

Conclusion

5-Bromo-2-cyclobutoxypyrimidine is a valuable and strategically designed chemical entity for medicinal chemistry and drug development. Its synthesis is straightforward, leveraging the predictable reactivity of halopyrimidines. Its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The true power of this molecule is its capacity to serve as a versatile scaffold, enabling the efficient creation of diverse molecular structures for the discovery of novel kinase inhibitors and other targeted therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

- ChemWhat. (n.d.). 5-Bromo-2-(cyclobutylamino)-pyrimidine CAS#: 947534-33-0.

-

Chemspace. (n.d.). 5-bromo-2-cyclobutoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. Retrieved from [Link]

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 1(4), 84-88.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

- ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.

- ResearchGate. (2025).

- Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5).

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

- A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (n.d.). Journal of Drug Delivery and Therapeutics.

- National Institutes of Health. (n.d.).

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. 40(5).

- ResearchGate. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem-space.com [chem-space.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 9. 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Bromo-2-cyclobutoxypyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry. The document delves into the background of pyrimidine-based scaffolds in drug discovery, elucidates the primary synthetic routes to the target molecule, and offers detailed, field-proven experimental protocols. A comparative analysis of synthetic strategies for the key intermediate, 5-bromo-2-chloropyrimidine, is presented, followed by a detailed exposition of the Williamson ether synthesis used to introduce the cyclobutoxy moiety. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, providing both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including several approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, making it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity.

5-Bromo-2-cyclobutoxypyrimidine has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery. The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, while the 2-cyclobutoxy group can modulate the compound's lipophilicity and conformational flexibility.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is most logically approached through a retrosynthetic analysis that disconnects the ether linkage. This reveals two key synthons: a 5-bromopyrimidine electrophile and a cyclobutoxide nucleophile. The most practical and widely employed strategy involves a two-step sequence starting from readily available precursors.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic approach for 5-Bromo-2-cyclobutoxypyrimidine.

This analysis highlights the critical importance of an efficient synthesis for the key intermediate, 5-bromo-2-chloropyrimidine .

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

The preparation of 5-bromo-2-chloropyrimidine is a crucial first step, and several methods have been reported, primarily starting from 2-hydroxypyrimidine. The choice of methodology often depends on factors such as scale, safety, and desired purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference |

| 1 | 2-Hydroxy-5-bromopyrimidine | POCl₃, Toluene, Triethylamine | 6 hours | 80-85 | High | >98 | Established and widely used method. | Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up. | [2] |

| 2 | 5-Bromo-2-hydroxypyrimidine | DMF, Cetyltrimethylammonium chloride, HCl | 12 hours | 40 | 91 | >99 | Avoids the use of phosphorus oxychloride. | Longer reaction time. | [3] |

| 3 | 2-Hydroxypyrimidine | HBr, H₂O₂, POCl₃, Organic amine | 8-14 hours | 30-100 | High | High | One-pot process, increased efficiency, and higher bromine utilization. | Multi-stage within a single pot; requires careful control of conditions. | [4][5] |

Recommended Protocol for 5-Bromo-2-chloropyrimidine Synthesis (Method 3)

This one-pot method offers a streamlined and efficient approach to the synthesis of the key intermediate.[4][5]

Step-by-Step Methodology:

-

Bromination: In a well-ventilated fume hood, combine 2-hydroxypyrimidine (1 mol) with hydrobromic acid (e.g., 35 wt%, 2 molar equivalents).

-

To this mixture, carefully add hydrogen peroxide (e.g., 30 wt%, 2 molar equivalents) portion-wise, maintaining the temperature between 30-40°C.

-

Heat the reaction mixture to 40°C and stir for 12 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material, to form 5-bromo-2-hydroxypyrimidine.

-

Chlorination: After cooling the reaction mixture, add an organic amine (e.g., triethylamine) followed by the slow addition of a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to effect chlorination, monitoring the reaction progress by TLC/HPLC.

-

Work-up and Purification: Upon completion, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 5-bromo-2-chloropyrimidine.

Final Synthesis Step: Williamson Ether Synthesis

The introduction of the cyclobutoxy group at the 2-position of the pyrimidine ring is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom by the cyclobutoxide anion.

DOT Script for Williamson Ether Synthesis

Caption: Williamson ether synthesis for 5-Bromo-2-cyclobutoxypyrimidine.

Causality Behind Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate cyclobutanol to form the reactive cyclobutoxide anion. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[6] Cesium carbonate (Cs₂CO₃) is a milder alternative that is often effective in polar aprotic solvents.[7]

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or toluene is typically used. These solvents are capable of solvating the cation of the base but do not participate in hydrogen bonding, which would hinder the nucleophilicity of the alkoxide.

-

Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 10-15°C) during the addition of the base to control the exothermic deprotonation step. The subsequent substitution reaction may require heating to proceed at a reasonable rate.

Detailed Experimental Protocol

The following protocol is based on established procedures for similar Williamson ether syntheses involving pyrimidine derivatives.[6][7]

Materials and Equipment:

-

5-bromo-2-chloropyrimidine

-

Cyclobutanol

-

Sodium hydride (60% dispersion in mineral oil) or Cesium Carbonate

-

Anhydrous dimethylformamide (DMF) or Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF or toluene.

-

Alkoxide Formation: In a separate flask, dissolve cyclobutanol (1.2 eq) in the chosen anhydrous solvent. To this solution, carefully add sodium hydride (1.2 eq) portion-wise at 10-15°C. Stir the mixture at this temperature for 20-30 minutes to allow for the formation of the sodium cyclobutoxide.

-

Nucleophilic Substitution: Slowly add the solution of sodium cyclobutoxide to the solution of 5-bromo-2-chloropyrimidine at 10-15°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-cyclobutoxypyrimidine.

Conclusion and Future Outlook

The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is a robust and reproducible process, hinging on the efficient preparation of the 5-bromo-2-chloropyrimidine intermediate and a subsequent Williamson ether synthesis. The versatility of the pyrimidine scaffold, coupled with the opportunities for further functionalization offered by the bromo substituent, positions this compound as a valuable tool in the arsenal of medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The methodologies outlined in this guide provide a solid foundation for the synthesis and exploration of 5-Bromo-2-cyclobutoxypyrimidine and its derivatives in the pursuit of new and effective treatments for a range of diseases.

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

-

One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (URL: [Link])

-

4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- WO 2017/191565 A1 - Googleapis.com. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 3. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-cyclobutoxypyrimidine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-cyclobutoxypyrimidine, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's core identification, including its CAS number, physicochemical properties, and detailed spectroscopic characterization. We present a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr) and subsequent purification. Furthermore, this guide explores the strategic importance of this molecule in drug discovery, focusing on its utility as a versatile scaffold for creating diverse molecular libraries, particularly for kinase inhibitors and other targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Compound Identification

5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a cyclobutoxy group at the C2 position offers two distinct points for chemical modification, making it a highly valuable intermediate for combinatorial chemistry and lead optimization.

| Identifier | Value | Source |

| CAS Number | 1260833-40-6 | [1] |

| IUPAC Name | 5-bromo-2-(cyclobutoxy)pyrimidine | [2] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Canonical SMILES | C1CC(C1)OC2=NC=C(C=N2)Br | N/A |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Purification Protocol

The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of the C2-chloro substituent on a pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens. The C5-bromo position is significantly less reactive to SNAr, allowing for a highly regioselective transformation.

Synthetic Rationale

The chosen synthetic route (Figure 1) employs the readily available and commercially sourced 5-Bromo-2-chloropyrimidine as the starting material. Cyclobutanol, in the presence of a strong base such as sodium hydride (NaH), generates the corresponding cyclobutoxide nucleophile. This alkoxide readily attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group to yield the desired product.

Figure 1: Synthetic workflow for 5-Bromo-2-cyclobutoxypyrimidine.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)[3]

-

Cyclobutanol (1.2 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Nucleophile Formation: Carefully add sodium hydride (60% dispersion) to the cooled THF. To this suspension, add cyclobutanol dropwise. The mixture will effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium cyclobutoxide.

-

SNAr Reaction: Dissolve 5-Bromo-2-chloropyrimidine in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 5-Bromo-2-cyclobutoxypyrimidine.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific, published spectra for this exact molecule are not widely available, the expected data can be reliably predicted based on its structure and analysis of closely related analogues, such as 5-bromo-2-chloropyrimidine and other 2-alkoxypyrimidines.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent pyrimidine protons at the C4 and C6 positions should appear as a sharp singlet in the downfield region (typically δ 8.0-8.5 ppm). The methine proton of the cyclobutoxy group (-O-CH) will appear as a multiplet further upfield. The remaining methylene protons of the cyclobutyl ring will present as complex multiplets.

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyrimidine ring carbons, with the C2 carbon (attached to the oxygen) being highly deshielded. The C5 carbon, attached to the bromine, will also be significantly downfield. The carbons of the cyclobutoxy group will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the cyclobutoxy group or components of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information on the functional groups present. Key expected peaks include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a prominent C-O ether stretching band.

Utility in Drug Discovery and Medicinal Chemistry

5-Bromo-2-cyclobutoxypyrimidine is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its two functionalization points, enabling sequential and regioselective chemical modifications.[8][9]

-

C5-Bromo Position: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Common and powerful reactions performed at this site include:

-

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkynyl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

-

C2-Cyclobutoxy Group: The 2-alkoxy group is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[9] The cyclobutoxy moiety provides a specific three-dimensional profile that can enhance binding affinity and selectivity compared to smaller (methoxy) or more flexible (isopropoxy) groups.

This dual reactivity allows for the rapid generation of diverse chemical libraries for high-throughput screening, as illustrated in Figure 2.

Figure 2: Diversification strategy using 5-Bromo-2-cyclobutoxypyrimidine.

Safety and Handling

5-Bromo-2-cyclobutoxypyrimidine should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many halogenated heterocyclic compounds, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

-

Chemspace. 5-bromo-2-cyclobutoxypyrimidine. Available at: [Link]

-

PubChem. 5-Bromo-2-cyclopropylpyrimidine. Available at: [Link]

-

PubChem. 5-Bromo-2-chloropyrimidine. Available at: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. 5-Bromo-2-cyclobutoxypyrimidine | CymitQuimica [cymitquimica.com]

- 2. 5-bromo-2-cyclobutoxypyrimidine - C8H9BrN2O | CSSB00011939499 [chem-space.com]

- 3. 5-溴-2-氯嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]

- 5. 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-cyclobutoxypyrimidine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-2-cyclobutoxypyrimidine

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine derivative with potential for biological activity. While direct experimental evidence elucidating its specific mechanism of action is not yet prevalent in the public domain, its structural features—a halogenated pyrimidine core and an alkoxy substitution—place it within a class of compounds known for a diverse range of pharmacological effects. This guide synthesizes the known biological activities of structurally related 5-bromopyrimidines and 2-alkoxypyrimidines to propose a hypothesized mechanism of action for 5-Bromo-2-cyclobutoxypyrimidine. We will explore potential molecular targets, including kinases, enzymes involved in metabolic pathways, and its possible role as an antimetabolite. Furthermore, this document provides a framework of experimental protocols for researchers to systematically investigate and validate these hypotheses.

Introduction to Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The versatility of the pyrimidine ring allows for extensive functionalization, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

5-Bromo-2-cyclobutoxypyrimidine belongs to a subset of pyrimidine derivatives characterized by two key modifications:

-

A bromine atom at the 5-position: Halogenation at this position is a common strategy in drug design. The 5-bromo substituent can influence the compound's electronic properties, lipophilicity, and metabolic stability. Notably, 5-halopyrimidines have been investigated as radiosensitizers in cancer therapy.[4] The carbon-halogen bond can be susceptible to cleavage, potentially leading to the formation of reactive radical species that can augment radiation damage in tumor cells.[4]

-

A cyclobutoxy group at the 2-position: The 2-alkoxy substitution can significantly impact the compound's binding affinity to target proteins. This group can participate in hydrophobic interactions within a binding pocket and influence the overall solubility and pharmacokinetic profile of the molecule.

Given the absence of direct studies on 5-Bromo-2-cyclobutoxypyrimidine, this guide will extrapolate from the known mechanisms of related compounds to build a foundational understanding for future research.

Hypothesized Mechanisms of Action

Based on the pharmacology of related pyrimidine derivatives, we can propose several plausible mechanisms of action for 5-Bromo-2-cyclobutoxypyrimidine. These are not mutually exclusive and warrant experimental validation.

Enzyme Inhibition

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes.

-

Kinase Inhibition: The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. It is plausible that 5-Bromo-2-cyclobutoxypyrimidine could act as a competitive inhibitor at the ATP-binding site of various kinases.

-

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[6][7] These compounds typically possess anti-inflammatory and antioxidant properties.[6][7] The structural features of 5-Bromo-2-cyclobutoxypyrimidine could allow it to fit within the active site of COX-2.

-

Other Enzymes: Related brominated pyrimidines have shown inhibitory activity against enzymes like alkaline phosphatase.[8] This suggests that 5-Bromo-2-cyclobutoxypyrimidine could potentially modulate various metabolic pathways through enzyme inhibition.[8]

Antimetabolite Activity

The structural similarity of the pyrimidine core to endogenous nucleobases raises the possibility of antimetabolite activity. 5-bromouracil, a related compound, is a known mutagen that can be incorporated into DNA in place of thymine, leading to mutations.[9] While the 2-cyclobutoxy group would likely prevent direct incorporation into DNA, the compound could potentially interfere with nucleotide synthesis or other metabolic pathways that utilize pyrimidines. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a class of chemotherapy drugs that act as antimetabolites.[10][11][12]

Modulation of Receptor Signaling

Substituted pyrimidines can also interact with cell surface receptors, thereby modulating intracellular signaling pathways.[8] For instance, the drug Macitentan, which contains a 5-bromopyrimidine moiety, acts as a dual antagonist of endothelin receptors.[5] This suggests that 5-Bromo-2-cyclobutoxypyrimidine could potentially target specific G-protein coupled receptors (GPCRs) or other cell surface receptors.

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the precise mechanism of action of 5-Bromo-2-cyclobutoxypyrimidine, a systematic experimental approach is required. The following protocols are designed to test the hypothesized mechanisms.

Initial Target Identification and Validation

A broad-based screening approach is recommended to identify potential molecular targets.

Experimental Protocol: Kinase Inhibition Profiling

-

Assay Panel: Utilize a commercial kinase screening panel (e.g., a panel of 100+ kinases).

-

Compound Preparation: Prepare a stock solution of 5-Bromo-2-cyclobutoxypyrimidine in DMSO.

-

Assay Conditions: Perform kinase activity assays at a fixed concentration of the compound (e.g., 10 µM) and a fixed ATP concentration (typically at the Km for each kinase).

-

Detection: Measure kinase activity using a suitable method, such as radiometric assays (32P-ATP) or fluorescence-based assays.

-

Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Table 1: Representative Kinase Inhibition Data

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 85% |

| Kinase B | 12% |

| Kinase C | 92% |

| ... | ... |

Logical Workflow for Target Identification

Caption: Workflow for kinase target identification and validation.

Elucidating Signaling Pathway Modulation

Once a primary target is identified, the next step is to understand its impact on cellular signaling.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if a cancer-related kinase is identified).

-

Treatment: Treat cells with varying concentrations of 5-Bromo-2-cyclobutoxypyrimidine for a specified time.

-

Lysis: Lyse the cells to extract total protein.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream signaling proteins.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Concluding Remarks and Future Directions

5-Bromo-2-cyclobutoxypyrimidine represents an intriguing chemical entity with the potential for significant biological activity. While its precise mechanism of action remains to be elucidated, the rich pharmacology of the pyrimidine class of compounds provides a solid foundation for targeted investigation. The proposed mechanisms—kinase inhibition, antimetabolite activity, and receptor modulation—offer several avenues for future research.

The experimental workflows detailed in this guide provide a systematic approach to unraveling the molecular pharmacology of this compound. Successful identification of its primary target and mechanism of action will be a critical step in evaluating its therapeutic potential and advancing it through the drug development pipeline.

References

-

Quasi-Free Electron-Mediated Radiation Sensitization by C5-Halopyrimidines. (2021). The Journal of Physical Chemistry A. Retrieved January 20, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

-

An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved January 20, 2026, from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Retrieved January 20, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 20, 2026, from [Link]

-

Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (2001). Expert Opinion on Drug Metabolism & Toxicology. Retrieved January 20, 2026, from [Link]

-

5-Bromo-2'-deoxyuridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The oral fluorinated pyrimidines. (1999). Cancer Treatment Reviews. Retrieved January 20, 2026, from [Link]

-

5-bromo-2-cyclobutoxypyrimidine. (n.d.). Chemspace. Retrieved January 20, 2026, from [Link]

-

5-Bromouracil. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

5-Bromo-2-chloropyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

5-Bromo-2-cyclopropylpyrimidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

The clinical pharmacology of the oral fluoropyrimidines. (2001). Current Problems in Cancer. Retrieved January 20, 2026, from [Link]

-

Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? (2023). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine|CAS 1017789-01-3 [benchchem.com]

- 9. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? [frontiersin.org]

5-Bromo-2-cyclobutoxypyrimidine potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-cyclobutoxypyrimidine

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Novel Pyrimidine Derivative

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of clinically significant therapeutic agents. Its inherent ability to engage in diverse biological interactions has led to its prevalence in oncology, virology, and beyond. This guide focuses on a specific, lesser-explored derivative: 5-Bromo-2-cyclobutoxypyrimidine. The strategic incorporation of a bromine atom at the 5-position and a cyclobutoxy group at the 2-position presents a unique chemical entity with a compelling, albeit largely uninvestigated, therapeutic potential.

This document serves as a technical prospectus, grounded in established principles of medicinal chemistry and structure-activity relationships, to illuminate the potential biological activities of 5-Bromo-2-cyclobutoxypyrimidine. We will dissect its structural features to hypothesize its most probable mechanisms of action, propose a robust experimental framework for its validation, and provide detailed protocols to guide its initial investigation. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of discovering and developing novel therapeutics.

Structural Dissection and Rationale for Investigation

The therapeutic potential of 5-Bromo-2-cyclobutoxypyrimidine can be inferred from the individual and synergistic contributions of its core components: the pyrimidine ring, the 5-bromo substituent, and the 2-cyclobutoxy group.

-

The Pyrimidine Core: A fundamental building block in numerous anticancer and antiviral drugs, the pyrimidine ring is a privileged scaffold in drug discovery. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions with biological targets.

-

The 5-Bromo Substituent: The introduction of a halogen, specifically bromine, at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. The bromine atom can form halogen bonds, a type of non-covalent interaction that can significantly contribute to ligand-protein binding.

-

The 2-Cyclobutoxy Group: The cyclobutoxy moiety at the 2-position is a lipophilic group that can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. This group can also orient the molecule within a binding pocket to optimize interactions with hydrophobic residues.

This unique combination of structural features suggests that 5-Bromo-2-cyclobutoxypyrimidine is a prime candidate for investigation as a modulator of various enzymatic and cellular processes.

Proposed Synthesis of 5-Bromo-2-cyclobutoxypyrimidine

A plausible and efficient synthetic route to 5-Bromo-2-cyclobutoxypyrimidine is proposed below. This two-step synthesis starts from the commercially available 2-chloro-5-bromopyrimidine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Sodium Cyclobutoxide

-

To a stirred solution of cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

The resulting solution of sodium cyclobutoxide is used directly in the next step.

Step 2: Nucleophilic Aromatic Substitution

-

To the freshly prepared solution of sodium cyclobutoxide, add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-cyclobutoxypyrimidine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 5-Bromo-2-cyclobutoxypyrimidine.

Hypothesized Biological Activity: Kinase Inhibition

A significant number of pyrimidine derivatives have been developed as potent and selective kinase inhibitors. The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases.

Rationale for Kinase Inhibition Potential

The 2-alkoxy-5-bromopyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. The 5-bromo substituent can occupy a hydrophobic pocket, and the 2-cyclobutoxy group can extend into the solvent-exposed region or interact with other hydrophobic residues.

Proposed Mechanism of Action

We hypothesize that 5-Bromo-2-cyclobutoxypyrimidine acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a kinase.

Proposed Kinase Inhibition Mechanism Diagram

Caption: Competitive ATP binding mechanism of a Type I kinase inhibitor.

Proposed Experimental Validation: In Vitro Kinase Inhibition Assay

A primary screen to evaluate the kinase inhibitory potential of 5-Bromo-2-cyclobutoxypyrimidine should be performed against a panel of cancer-relevant kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of 5-Bromo-2-cyclobutoxypyrimidine in a kinase buffer.

-

Incubate the reaction mixture at 30 °C for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Data Presentation: Hypothetical IC50 Values

| Kinase Target | 5-Bromo-2-cyclobutoxypyrimidine IC50 (nM) |

| EGFR | To be determined |

| VEGFR2 | To be determined |

| SRC | To be determined |

| ABL | To be determined |

Hypothesized Biological Activity: Antiviral Activity

Many nucleoside analogues with a pyrimidine core exhibit potent antiviral activity by inhibiting viral polymerases or other essential viral enzymes. While 5-Bromo-2-cyclobutoxypyrimidine is not a nucleoside analogue, its pyrimidine scaffold could still interact with viral proteins.

Rationale for Antiviral Potential

The 5-bromopyrimidine moiety is present in some antiviral compounds. It can enhance binding to viral enzymes. The overall lipophilicity of the molecule, contributed by the cyclobutoxy group, may facilitate its entry into host cells where viral replication occurs.

Proposed Experimental Validation: Antiviral Assay

A cell-based assay is the most direct way to assess the antiviral activity of 5-Bromo-2-cyclobutoxypyrimidine.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Seeding:

-

Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus).

-

Incubate overnight to allow for cell attachment.

-

-

Infection and Treatment:

-

Remove the culture medium and infect the cells with a specific virus at a known multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of 5-Bromo-2-cyclobutoxypyrimidine.

-

-

Incubation:

-

Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).

-

-

Quantification of Cell Viability:

-

Add a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 value (the concentration of the compound that protects 50% of the cells from CPE).

-

Simultaneously, determine the CC50 value (the concentration of the compound that reduces the viability of uninfected cells by 50%) to assess cytotoxicity.

-

Calculate the Selectivity Index (SI = CC50 / EC50) as a measure of the compound's therapeutic window.

-

Experimental Workflow Diagram

Caption: Workflow for a Cytopathic Effect (CPE) inhibition assay.

Future Directions and Concluding Remarks

The exploration of 5-Bromo-2-cyclobutoxypyrimidine's biological activity is a journey into uncharted territory. The hypotheses presented in this guide, based on sound medicinal chemistry principles and structure-activity relationships, provide a solid foundation for initiating a comprehensive investigation. The proposed experimental protocols offer a clear and actionable path forward.

Positive results from the initial in vitro screens would warrant further studies, including:

-

Lead Optimization: Synthesis of analogues to establish a structure-activity relationship (SAR) and improve potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular target and binding mode.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models.

-

ADME/Tox Studies: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

References

Due to the novel nature of 5-Bromo-2-cyclobutoxypyrimidine, direct references to its biological activity are not available. The principles and protocols described in this guide are based on established knowledge in medicinal chemistry and drug discovery. For further reading on the topics discussed, the following resources are recommended:

-

Title: Pyrimidine derivatives in medicinal chemistry: a review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Kinase Inhibitors: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Antiviral Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: The Role of Halogen Bonds in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide delves into the synthesis, biological activities, and structure-activity relationships of 5-bromo-2-cyclobutoxypyrimidine and its related analogs. We will explore the strategic incorporation of the cyclobutoxy moiety and the versatile chemistry of the 5-bromopyrimidine core, which together provide a powerful platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document serves as a technical resource, providing detailed experimental protocols, mechanistic insights, and a comprehensive overview of the therapeutic potential of this promising class of compounds.

Introduction: The Pyrimidine Scaffold and the Rise of Substituted Analogs

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. Their intrinsic biological relevance and versatile chemical nature have made them a "privileged scaffold" in drug discovery. The synthetic adaptability of the pyrimidine ring allows for the creation of a vast array of structurally diverse analogs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The focus of this guide is a specific subset of these analogs: those bearing a bromine atom at the 5-position and a cyclobutoxy group at the 2-position. This combination of substituents is not arbitrary; it is the result of rational drug design aimed at optimizing both the biological activity and the pharmacokinetic properties of the resulting molecules.

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the 5-position of the pyrimidine ring serves several crucial functions. Firstly, it can act as a key pharmacophoric element, participating in halogen bonding and other interactions with biological targets to enhance binding affinity. Secondly, and perhaps more importantly from a synthetic perspective, the C-Br bond is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This allows for the systematic and efficient diversification of the pyrimidine core, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.

The Rationale for Incorporating a Cyclobutoxy Moiety

The cyclobutoxy group, while seemingly a simple alkyl ether, brings a unique set of properties to a drug candidate. The cyclobutane ring is a strained carbocycle that offers a distinct three-dimensional geometry compared to linear alkyl chains or larger cycloalkanes.[][6] Its incorporation can lead to:

-

Improved Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, making it a useful scaffold to block metabolic hotspots in a drug candidate.[7]

-

Enhanced Physicochemical Properties: The introduction of a cyclobutane moiety can increase the sp³ character of a molecule, which can lead to improved solubility and better binding to protein targets.[7] In some cases, cyclobutane derivatives have also been shown to have lower lipophilicity compared to their linear counterparts, which can be advantageous for pharmacokinetic properties.[7]

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[][6]

Synthesis and Derivatization Strategies

The synthesis of 5-bromo-2-cyclobutoxypyrimidine and its analogs typically begins with a readily available pyrimidine starting material, such as 2-hydroxypyrimidine or 2-aminopyrimidine. The key intermediate is 5-bromo-2-chloropyrimidine, which serves as a versatile platform for subsequent derivatization.

Synthesis of the Key Intermediate: 5-Bromo-2-chloropyrimidine

Several methods have been reported for the synthesis of 5-bromo-2-chloropyrimidine. A common approach involves the bromination of 2-hydroxypyrimidine followed by chlorination.

dot

Caption: General synthetic scheme for 5-bromo-2-chloropyrimidine.

A detailed experimental protocol for a one-step synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine is provided below.[8][9]

Experimental Protocol: One-Step Synthesis of 5-Bromo-2-chloropyrimidine

-

Materials: 2-hydroxypyrimidine, hydrobromic acid (48%), hydrogen peroxide (30%), phosphorus oxychloride, triethylamine.

-

Procedure:

-

To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in hydrobromic acid, slowly add hydrogen peroxide at a controlled temperature.

-

After the initial reaction, heat the mixture to facilitate the bromination, yielding 5-bromo-2-hydroxypyrimidine as an intermediate.

-

After cooling, carefully add phosphorus oxychloride to the reaction mixture.

-

Slowly add triethylamine to catalyze the chlorination reaction.

-

Heat the reaction mixture until the conversion to 5-bromo-2-chloropyrimidine is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and carefully quench with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 5-bromo-2-chloropyrimidine.

-

Synthesis of 5-Bromo-2-cyclobutoxypyrimidine

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and cyclobutanol.

dot

Caption: Synthesis of 5-Bromo-2-cyclobutoxypyrimidine.

Experimental Protocol: Synthesis of 5-Bromo-2-cyclobutoxypyrimidine

-

Materials: 5-bromo-2-chloropyrimidine, cyclobutanol, sodium hydride (or another suitable base like potassium carbonate), and a dry aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanol (1.1 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium cyclobutoxide.

-

Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in dry THF to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-cyclobutoxypyrimidine.

-

Derivatization of the 5-Bromo-2-cyclobutoxypyrimidine Scaffold

The 5-bromo position of 5-bromo-2-cyclobutoxypyrimidine is ripe for further functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

dot

Caption: Derivatization of the 5-bromo-2-cyclobutoxypyrimidine scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for 5-bromo-2-cyclobutoxypyrimidine is not extensively available in the public domain, the broader class of 5-bromo- and 2-alkoxy-pyrimidine analogs has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | A549 (Lung) | 2.81 | [1] |

| Analog 2 | 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | MCF-7 (Breast) | 3.01 | [1] |

| Analog 3 | 5-bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | HepG2 (Liver) | 5.88 | [1] |

| Analog 4 | 2-(4-methylpiperazin-1-yl)-N-(naphthalen-1-ylmethyl)pyrimidin-4-amine | Jurkat (Leukemia) | 0.03 | [12] |

| Analog 5 | 5-phenyl-7-(piperazin-1-yl)-2-(p-tolyl)[10][11]oxazolo[4,5-d]pyrimidine | HCT-116 (Colon) | 0.59 | [13] |

Antimicrobial Activity

The pyrimidine scaffold is also a promising starting point for the development of novel antimicrobial agents. Halogenated pyrimidines, in particular, have shown potent activity against a range of bacterial and fungal pathogens.[2]

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Analogs

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| Analog 6 | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative | Staphylococcus aureus | 8 | [2] |

| Analog 7 | Thiazolyl-pyrimidine derivative | Escherichia coli | 32 | [3] |